molecular formula C36H20F8Ge2 B025664 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine CAS No. 19638-32-5

1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine

Cat. No. B025664
CAS RN: 19638-32-5
M. Wt: 749.8 g/mol
InChI Key: SRGVYPSYDZHBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine, also known as OTBDG, is a novel organic-inorganic hybrid compound that has gained attention in the scientific community due to its unique properties. This compound is composed of a benzodigermine core that is surrounded by eight fluorine atoms and four phenyl groups. OTBDG has been synthesized and studied for its potential applications in various fields, including catalysis, electronics, and biomedical research.

Mechanism Of Action

The mechanism of action of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid catalyst, promoting the transfer of electrons in chemical reactions.

Biochemical And Physiological Effects

1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that the compound may have potential as an anticancer agent. 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been found to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine in laboratory experiments is its high stability and low toxicity. Additionally, the compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine is its limited solubility in common solvents, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine. One area of interest is in the development of new catalytic reactions using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine as a catalyst. Additionally, further studies are needed to determine the potential of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine as an anticancer agent. Finally, research is needed to develop new methods for synthesizing 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine that may improve its solubility and enhance its potential for use in various applications.

Synthesis Methods

The synthesis of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine involves a multistep process that includes the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with diethylgermanium dichloride, followed by the reaction with lithium fluoride. The resulting product is then subjected to a series of reactions involving phenylboronic acid and palladium catalysts to yield 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine.

Scientific Research Applications

1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been found to be an effective catalyst for the oxidation of alcohols and the reduction of nitroarenes. Additionally, 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been studied for its potential use in electronics, as it has been found to exhibit high electron mobility and stability.

properties

CAS RN

19638-32-5

Product Name

1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine

Molecular Formula

C36H20F8Ge2

Molecular Weight

749.8 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine

InChI

InChI=1S/C36H20F8Ge2/c37-25-27(39)31(43)35-33(29(25)41)45(21-13-5-1-6-14-21,22-15-7-2-8-16-22)34-30(42)26(38)28(40)32(44)36(34)46(35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

SRGVYPSYDZHBPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Ge]2(C3=C(C(=C(C(=C3[Ge](C4=C(C(=C(C(=C42)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6)F)F)F)F)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)[Ge]2(C3=C(C(=C(C(=C3[Ge](C4=C(C(=C(C(=C42)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6)F)F)F)F)C7=CC=CC=C7

synonyms

1,2,3,4,6,7,8,9-Octafluoro-5,10-dihydro-5,5,10,10-tetraphenyldibenzo[b,e][1,4]digermanin

Origin of Product

United States

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